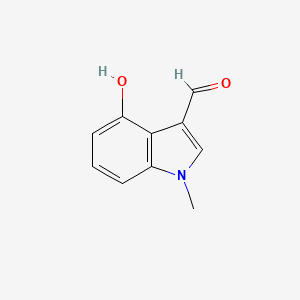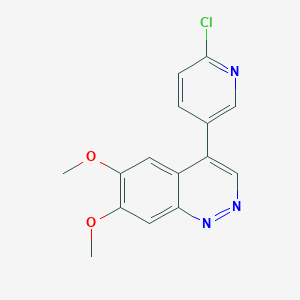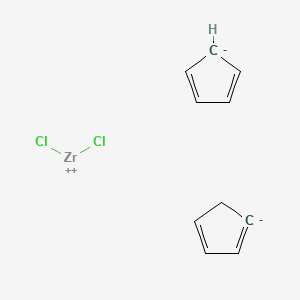
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is an organometallic compound that features two cyclopenta-1,3-diene ligands coordinated to a zirconium center, which is also bonded to two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is to react zirconium tetrachloride with cyclopenta-1,3-diene in the presence of sodium or potassium as the reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) follows similar principles but often involves more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligands to the zirconium center, which stabilizes the compound and enhances its reactivity. The chloride ions can be easily substituted, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienylzirconium trichloride: Similar in structure but with three chloride ligands instead of two.
Cyclopentadienylzirconium dichloride: Similar but with only one cyclopentadienyl ligand.
Titanocene dichloride: A similar compound with titanium instead of zirconium.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is unique due to its specific ligand arrangement and the presence of two cyclopenta-1,3-diene ligands, which confer distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H10Cl2Zr |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h1-3H,4H2;1-5H;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
UAIZNGJUYAVXSY-UHFFFAOYSA-L |
Kanonische SMILES |
C1C=CC=[C-]1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


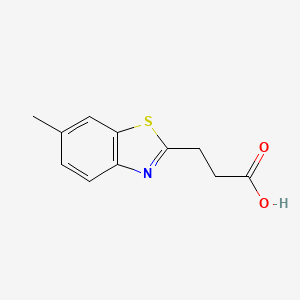

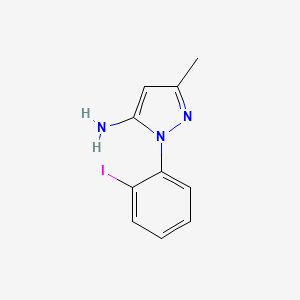
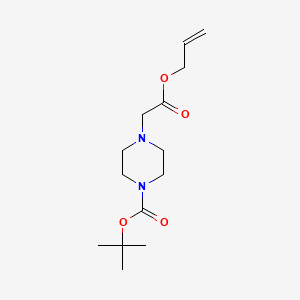

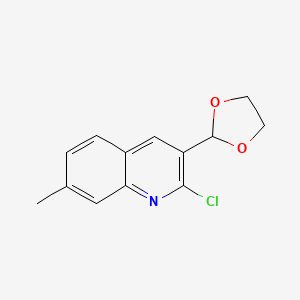
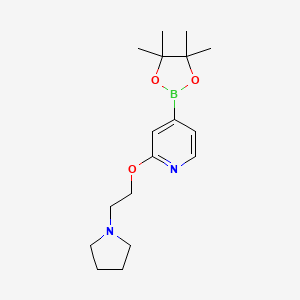

![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)
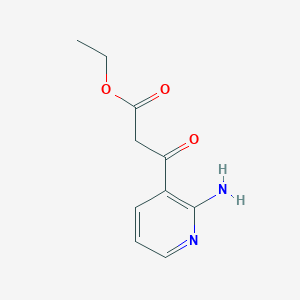
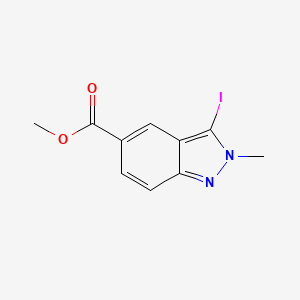
![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
